

# Preclinical Research Applications of LY345899: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

LY345899 is a folate analog that has garnered significant interest in preclinical research for its role as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] These enzymes are critical components of one-carbon metabolism, a fundamental cellular process essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[3][4][5] The upregulation of one-carbon metabolism is a hallmark of rapidly proliferating cells, particularly cancer cells, making its key enzymes attractive targets for therapeutic intervention.[6] This technical guide provides an in-depth overview of the preclinical research applications of LY345899, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.

### **Core Mechanism of Action**

LY345899 exerts its biological effects by competitively inhibiting both the cytosolic MTHFD1 and the mitochondrial MTHFD2 enzymes.[2][7] This inhibition disrupts the folate cycle, leading to a depletion of one-carbon units necessary for de novo purine and thymidylate synthesis.[4] The consequence for rapidly dividing cells, such as cancer cells, is an inability to produce the necessary building blocks for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.[2]



Furthermore, by inhibiting MTHFD1/2, LY345899 can disturb the cellular redox balance by affecting the ratios of NADPH/NADP+ and reduced/oxidized glutathione (GSH/GSSG), leading to increased reactive oxygen species (ROS) and enhanced cell death under conditions of oxidative stress.[1][2]

# **Quantitative Data Presentation**

The inhibitory activity of LY345899 against MTHFD1 and MTHFD2 has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

| Parameter | Target | Value  | Reference |
|-----------|--------|--------|-----------|
| IC50      | MTHFD1 | 96 nM  | [1][2]    |
| IC50      | MTHFD2 | 663 nM | [1][2]    |
| Ki        | MTHFD1 | 18 nM  | [2]       |

Table 1: In Vitro Inhibitory Activity of LY345899. This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of LY345899 for its primary targets, MTHFD1 and MTHFD2.



| Animal Model                                                 | Cancer Type                | Treatment<br>Regimen                                                       | Key Findings                                                                                                                                                                                 | Reference |
|--------------------------------------------------------------|----------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| SW620 or PDX-<br>based BABL/c<br>nude mice                   | Colorectal<br>Cancer (CRC) | 5-10 mg/kg,<br>intraperitoneal<br>injection, 5<br>days/week for 4<br>weeks | - Potent antitumor activity- Decreased tumor growth- Reduced lung and peritoneal metastasis- Lower cell proliferation indices- Higher cell apoptosis- No significant weight loss or toxicity | [2][8]    |
| Patient-Derived<br>Xenograft (PDX)<br>Mouse Model            | Colorectal<br>Cancer (CRC) | 10 mg/kg                                                                   | Reduced tumor growth                                                                                                                                                                         | [1]       |
| Experimental Autoimmune Encephalomyeliti s (EAE) Mouse Model | Autoimmune<br>Disease      | Daily intraperitoneal injection (dosage not specified)                     | - Significantly reduced disease severity- Lower cumulative clinical score-Significantly fewer CD45+, CD4+, and CD8+ cell infiltrates in the spinal cord                                      | [9][10]   |

Table 2: In Vivo Efficacy of LY345899. This table summarizes the preclinical in vivo studies demonstrating the therapeutic potential of LY345899 in cancer and autoimmune disease models.



# **Signaling Pathways and Experimental Workflows**

The inhibition of MTHFD1 and MTHFD2 by LY345899 has significant downstream effects on cellular signaling and metabolism. The following diagrams, generated using the DOT language, illustrate these pathways and typical experimental workflows.





Click to download full resolution via product page



Figure 1: One-Carbon Metabolism and LY345899 Inhibition. This diagram illustrates the central role of MTHFD1 and MTHFD2 in cytosolic and mitochondrial one-carbon metabolism, respectively, and the inhibitory action of LY345899.



Click to download full resolution via product page



Figure 2: Preclinical Workflow for LY345899. This diagram outlines a typical experimental workflow for the preclinical evaluation of LY345899, from initial in vitro characterization to in vivo efficacy studies.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of LY345899.

# **In Vitro Assays**

- 1. MTHFD1/2 Enzymatic Assay
- Objective: To determine the in vitro inhibitory activity (IC50) of LY345899 against recombinant human MTHFD1 and MTHFD2.
- Principle: The dehydrogenase activity of MTHFD1/2 is measured by monitoring the NAD(P)+-dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10formyltetrahydrofolate, which results in the production of NAD(P)H. The increase in NAD(P)H is quantified by measuring the absorbance or fluorescence.
- Materials:
  - Recombinant human MTHFD1 and MTHFD2 enzymes.
  - o Assay Buffer: Typically 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2.
  - Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
  - Cofactor: NAD+ for MTHFD2, NADP+ for MTHFD1.
  - LY345899 stock solution (in DMSO).
  - 96- or 384-well microplates.
  - Spectrophotometer or fluorometer.
- Procedure:



- Prepare serial dilutions of LY345899 in DMSO.
- In each well of the microplate, add the assay buffer, the respective enzyme (MTHFD1 or MTHFD2), and the cofactor (NADP+ or NAD+).
- Add LY345899 or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the substrate (CH2-THF).
- Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time.
- Calculate the initial reaction rates and determine the IC50 values by fitting the doseresponse data to a suitable sigmoidal model.
- 2. Cellular Thermal Shift Assay (CETSA)
- Objective: To confirm the direct binding and target engagement of LY345899 with MTHFD1/2 in a cellular context.
- Principle: Ligand binding stabilizes a protein against thermal denaturation. CETSA measures the shift in the melting temperature of the target protein in the presence of the ligand.
- Materials:
  - Cancer cell line expressing MTHFD1 and MTHFD2 (e.g., HCT116, SW620).
  - LY345899 stock solution (in DMSO).
  - Phosphate-buffered saline (PBS).
  - Lysis buffer with protease inhibitors.
  - PCR tubes or 96-well PCR plate.
  - Thermocycler.



- SDS-PAGE and Western blotting reagents.
- Primary antibodies against MTHFD1 and MTHFD2.

#### Procedure:

- Treat cultured cells with LY345899 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- Harvest and wash the cells with PBS.
- Resuspend the cells in PBS and aliquot into PCR tubes.
- Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler. Include an unheated control.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
- Analyze the amount of soluble MTHFD1 and MTHFD2 in the supernatant at each temperature by Western blotting.
- Generate melting curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of LY345899 indicates target engagement.

### In Vivo Models

- 1. Colorectal Cancer Xenograft Model
- Objective: To evaluate the in vivo antitumor efficacy of LY345899.
- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
- · Tumor Models:



- Cell Line-Derived Xenograft (CDX): Subcutaneous injection of human colorectal cancer cell lines (e.g., SW620, LoVo).
- Patient-Derived Xenograft (PDX): Subcutaneous implantation of fresh tumor tissue fragments from colorectal cancer patients.

#### Procedure:

- Tumor Implantation:
  - For CDX models, inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.
  - For PDX models, surgically implant small fragments of patient tumor tissue subcutaneously.
- Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
- LY345899 Administration: Administer LY345899 via intraperitoneal injection at a dose of 5-10 mg/kg, 5 days a week, for 4 weeks. The control group receives the vehicle.[2]
- Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice. Observe for any signs of toxicity.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). For metastasis studies, examine relevant organs (e.g., lungs, peritoneum) for metastatic nodules.
- 2. Experimental Autoimmune Encephalomyelitis (EAE) Model
- Objective: To assess the therapeutic potential of LY345899 in a preclinical model of multiple sclerosis.
- Animal Model: C57BL/6 mice.
- Induction of EAE:



- Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).
- Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.

#### Procedure:

- Treatment: Begin daily intraperitoneal injections of LY345899 or vehicle (DMSO) at the onset of clinical signs or prophylactically.
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
- Endpoint Analysis: At the end of the study (e.g., day 26), euthanize the mice and collect spinal cords for immunohistochemical analysis of immune cell infiltration (e.g., CD45, CD4, CD8).[10]

# Conclusion

LY345899 has demonstrated significant preclinical activity as a dual inhibitor of MTHFD1 and MTHFD2. Its ability to disrupt one-carbon metabolism, induce oxidative stress, and inhibit the proliferation of rapidly dividing cells provides a strong rationale for its investigation in cancer therapy. Furthermore, its immunomodulatory effects in a preclinical model of autoimmune disease suggest a broader therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the preclinical applications of LY345899 and other inhibitors of one-carbon metabolism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

### Foundational & Exploratory





- 1. LY345899 Applications CAT N°: 36627 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. One Carbon Metabolism Pathway: Key Biochemical Processes Explained Creative Proteomics [creative-proteomics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease -PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Research Applications of LY345899: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1675677#preclinical-research-applications-of-ly-345899]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com